2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide is an organic compound with the molecular formula C13H13NO2S. It is a benzamide derivative that features a thiophene ring, which is a sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-thiopheneethanol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For example, isatoic anhydride can be dissolved in ethyl acetate and reacted with 2-thiophenebenzylamine at 40°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.
2-Aminobenzamide: A benzamide derivative with applications in medicinal chemistry.
Uniqueness
2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of both a thiophene ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-hydroxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NO2S/c15-12-6-2-1-5-11(12)13(16)14-8-7-10-4-3-9-17-10/h1-6,9,15H,7-8H2,(H,14,16) |
InChI Key |
LJCGBHHWGYNISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)O |
Origin of Product |
United States |
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